Mono-POC Methyl Tenofovir

Description

Properties

IUPAC Name |

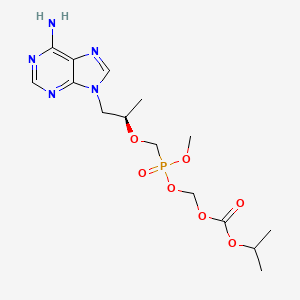

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMGSJRJBOSTD-XQSUJFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858142 | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-16-7 | |

| Record name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Catalyzed Etherification of Tenofovir

The foundational synthesis involves reacting Tenofovir (PMAP) with methanol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. As detailed in Der Pharma Chemica, Tenofovir (1 equivalent) and methanol (1.2 equivalents) are suspended in dry pyridine under nitrogen atmosphere, followed by refluxing for 18–24 hours. Post-reaction, the mixture is concentrated, dissolved in a methanol-dichloromethane (1:1) solvent system, and purified via silica gel chromatography using a dichloromethane-methanol gradient (90:10 v/v). This method yields this compound at 31% efficiency.

Key Reaction Parameters:

-

Temperature: Reflux conditions (~110°C for pyridine)

-

Catalyst: DCC (2.0 equivalents)

-

Solvent System: Pyridine (anhydrous)

-

Purification: Silica gel chromatography (CH2Cl2:MeOH 90:10→85:15)

Phase-Transfer Catalysis (PTC) in Large-Scale Synthesis

A patent by WO2014141092A2 describes an optimized large-scale process using n-propyl triphenylphosphonium bromide as a phase-transfer catalyst. Tenofovir free base is treated with chloromethyl isopropyl carbonate in cyclohexane-NMP (N-methylpyrrolidone) solvent, with triethylamine (TEA) as a base. The inclusion of PTC enhances reaction kinetics, achieving 84.3% conversion within 5 hours at 52±2°C.

Advantages of PTC:

-

Accelerates nucleophilic substitution by shuttling reactants between phases.

-

Reduces side reactions (e.g., hydrolysis of chloromethyl carbonate).

-

Enables azeotropic water removal via cyclohexane co-solvent, critical for anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Pyridine, though effective in small-scale reactions, poses handling challenges due to toxicity. The patent method substitutes pyridine with NMP, which offers higher boiling point (202°C) and better solubility for Tenofovir. Reaction temperatures are tightly controlled:

Stoichiometric Ratios and Yield Maximization

Stoichiometric excess of methanol (1.2 eq.) ensures complete conversion of Tenofovir to its mono-POC derivative. However, exceeding 1.5 equivalents leads to di-POC byproducts, necessitating precise stoichiometric control. The patent method achieves higher yields (80–85%) by employing:

-

Triethylamine (TEA): 2.84 equivalents to deprotonate Tenofovir and activate the carbonate electrophile.

-

Trimethylsilyl chloride (TMSC): 0.1 equivalents to protect hydroxyl groups, reducing side reactions.

Purification and Isolation Techniques

Chromatographic Purification

Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate-methanol gradients. The mono-POC methyl derivative elutes at Rf 0.45 (TLC, ethyl acetate-methanol 9:1).

Typical Purification Workflow:

-

Filtration: Remove insoluble DCC-urea byproduct.

-

Solvent Exchange: Concentrate filtrate under reduced pressure.

-

Column Chromatography: Isolate this compound with 90:10→85:15 CH2Cl2:MeOH gradient.

Crystallization Strategies

The patent method employs anti-solvent crystallization using ethyl acetate-cyclohexane mixtures. Post-reaction, the product is dissolved in methylene chloride, washed with water, and treated with sodium sulfate. Ethyl acetate is added, and the solution is cooled to -3±2°C to precipitate pure this compound.

Crystallization Parameters:

-

Anti-Solvent Ratio: Ethyl acetate:cyclohexane (1:2 v/v)

-

Cooling Profile: Gradual cooling from 22°C to -3°C over 3 hours

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions at:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.75 (s, 1H, H-2 purine)

-

δ 5.69–5.56 (m, 2H, CH₂OPO)

-

δ 4.46–4.40 (dd, J = 14.4 Hz, 1H, NCH₂)

³¹P NMR (162 MHz, CDCl₃):

Mass Spectrometry

Comparative Analysis of Synthetic Methods

Key Observations:

-

The patent method’s use of PTC reduces reaction time by 72% and doubles yield compared to traditional DCC-mediated synthesis.

-

NMP as a solvent enhances solubility of Tenofovir, mitigating side reactions.

Stability and Degradation Studies

This compound is susceptible to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) show:

-

pH 3.0: 15% degradation over 14 days (hydrolysis of carbonate ester).

-

pH 7.4: <5% degradation, indicating suitability for physiological formulations.

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

Mono-POC Methyl Tenofovir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Mono-POC Methyl Tenofovir has a wide range of scientific research applications:

Mechanism of Action

Mono-POC Methyl Tenofovir exerts its effects by inhibiting the viral reverse transcriptase enzyme. Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate. This inhibition prevents the viral replication process, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Parameters

Key Observations :

Ester Group Impact: TDF (bis-isopropyl carbonate) exhibits prolonged stability and slower hydrolysis, enhancing systemic exposure compared to mono-POC derivatives . Methyl and Ethyl esters hydrolyze faster due to smaller alkyl groups, leading to quicker tenofovir release but lower plasma stability . Isopropyl esters balance hydrolysis rate and metabolic stability, though bioavailability remains inferior to TDF .

Impurity Profiles: this compound is a major impurity in TDF synthesis, alongside Mono-POC Ethyl and Isopropyl derivatives . These impurities arise from incomplete esterification or side reactions during manufacturing .

Critical Insights :

- TDF remains the gold standard due to its optimized prodrug design, achieving higher intracellular tenofovir diphosphate levels .

Biological Activity

Mono-POC Methyl Tenofovir is a derivative of Tenofovir, a well-established nucleotide analog reverse transcriptase inhibitor. This compound has garnered attention due to its potential therapeutic applications in the treatment of HIV and hepatitis B. This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant research findings.

This compound primarily functions as an inhibitor of HIV-1 reverse transcriptase (RT) . The mechanism involves the compound being phosphorylated within the body to form tenofovir diphosphate (TFV-DP), which then competes with natural nucleotides for incorporation into viral DNA during reverse transcription. This action effectively halts viral replication by preventing the conversion of viral RNA into DNA, a critical step in the lifecycle of HIV .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has improved membrane permeability and oral bioavailability compared to its parent compound, Tenofovir. This enhancement is crucial for achieving therapeutic concentrations in target tissues, particularly in the context of antiviral therapy .

Biological Activity and Efficacy

This compound exhibits significant antiviral activity against both HIV and hepatitis B virus (HBV). The effective concentration (EC50) values for tenofovir derivatives against HIV-1 range from 0.04 μM to 8.5 μM, demonstrating its potency . Research has shown that the compound can be effective even against drug-resistant strains of HIV, highlighting its potential as a robust therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory studies have confirmed that this compound is phosphorylated to TFV-DP in various cell types, including HepG2 cells and primary human hepatocytes. TFV-DP has a long intracellular half-life (approximately 95 hours), allowing sustained antiviral activity .

- Combination Therapy : Research indicates that when used in combination with other antiretroviral agents, this compound can exhibit synergistic effects, enhancing overall antiviral efficacy. For instance, studies involving combinations with nucleoside reverse transcriptase inhibitors have shown improved outcomes compared to monotherapy .

- Clinical Implications : The use of this compound in clinical settings has been supported by its inclusion in various antiretroviral therapy regimens aimed at treating HIV and HBV infections. Its efficacy against resistant strains makes it a valuable component in treatment protocols.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Mechanism of Action | EC50 (μM) | Therapeutic Use |

|---|---|---|---|

| This compound | Inhibits HIV-1 RT via TFV-DP formation | 0.04 - 8.5 | HIV and HBV treatment |

| Tenofovir Disoproxil Fumarate | Prodrug converted to TFV-DP | 0.04 - 8.5 | HIV and HBV treatment |

| Abacavir | NRTI; inhibits RT | 0.02 - 0.05 | HIV treatment |

Q & A

Q. What statistical methods are appropriate for reconciling conflicting in vitro-in vivo correlation (IVIVC) data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.